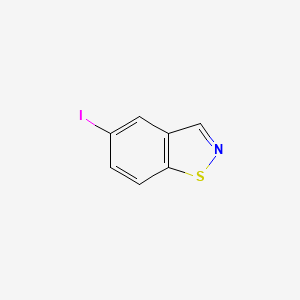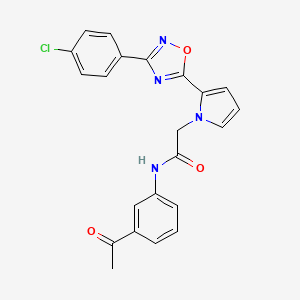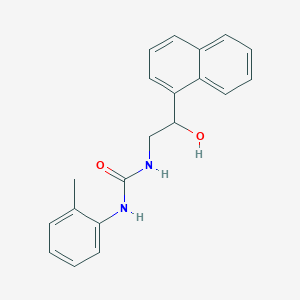![molecular formula C11H13N3O2 B2539853 5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1384485-39-5](/img/structure/B2539853.png)
5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile" is a heterocyclic compound that features a morpholine ring attached to a dihydropyridine moiety with an oxo group and a nitrile group. This structure is indicative of a compound that could be involved in various chemical reactions and possess a range of physical and chemical properties, potentially making it useful in pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of amino-substituted carbonitriles with morpholine. For instance, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with morpholine leads to the formation of dihydrothiophenium bis(ethoxycarbonyl)methylides, which can undergo further recyclization to yield different heterocyclic compounds . Similarly, the aminomethylation of morpholinium salts with primary amines and formaldehyde can result in the formation of various heterocyclic structures, depending on the reactants used .
Molecular Structure Analysis
The molecular structure of compounds similar to "5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile" can be complex, with multiple substituents influencing the overall geometry and electronic distribution. X-ray powder diffraction data can provide insights into the crystal structure of such compounds, as seen with a related compound, 5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone .
Chemical Reactions Analysis
Compounds containing the morpholine moiety and a carbonitrile group can undergo various chemical reactions. For example, they can react with hydrazine hydrate to form recyclization products or undergo nucleophilic substitution reactions with different amines . The nature of the solvent can also influence the reaction pathway, leading to different products .
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile" would likely include moderate solubility in organic solvents, stability under certain conditions, and reactivity towards nucleophiles. The presence of the morpholine ring could confer basic properties, while the nitrile group could be involved in reactions typical for carbonitriles, such as hydrolysis or reduction .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
This compound is involved in synthetic chemistry research, particularly focusing on the synthesis and reactivity of heterocyclic compounds. For instance, research by Chumachenko et al. (2014) explored the interaction of similar morpholinyl-substituted carbonitriles with hydrazine hydrate, demonstrating the formation of various recyclization products depending on the structure of the starting material. This study highlights the compound's role in synthesizing novel heterocyclic structures, which could have implications in developing new materials or pharmaceuticals (Chumachenko, Shablykin, & Brovarets, 2014).
Chemical Transformations
The compound's utility is also noted in chemical transformations involving secondary amines. Kalogirou and Koutentis (2014) discussed how bromoisothiazole carbonitriles react with morpholine, showing different outcomes based on the reactants' structure. This research underscores the compound's versatility in organic synthesis, enabling the creation of a variety of chemical structures with potential application across multiple domains, including optoelectronics and pharmacology (Kalogirou & Koutentis, 2014).
Applications in Heterocyclic Chemistry
Further research into the properties and synthetic applications of morpholinyl-substituted carbonitriles, such as the study by Buryi et al. (2019), has expanded the understanding of these compounds. The synthesis of 2-thioxo-1,2-dihydropyridine-3-carbonitriles through reactions involving morpholine showcases the potential for creating new heterocyclic compounds that could have wide-ranging applications, from materials science to drug discovery (Buryi, Dotsenko, Levashov, Lukina, Strelkov, Aksenov, Aksenova, & Netreba, 2019).
Contributions to Organic Synthesis
The compound and its derivatives serve as key intermediates in organic synthesis, facilitating the construction of complex molecular architectures. This is evident in works such as the synthesis of pyridine and fused pyridine derivatives by Al-Issa (2012), where the manipulation of pyridine carbonitriles led to a variety of novel organic compounds. Such research underscores the compound's role in enabling the synthesis of new molecules with potential applications in chemical research and development (Al-Issa, 2012).
Safety and Hazards
- Toxicity : Assessments indicate that this compound exhibits strong toxicity toward aquatic organisms and may have long-lasting effects. It is also suspected of affecting reproductive capacity and fetal development .
- Regulatory Considerations : While it falls under the category of Substances of Very High Concern (SVHC) due to reproductive toxicity, specific regulations may vary by region .
Propiedades
IUPAC Name |
5-(morpholin-4-ylmethyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-6-10-5-9(7-13-11(10)15)8-14-1-3-16-4-2-14/h5,7H,1-4,8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPXVPCKMUFFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=O)C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Morpholin-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2539771.png)

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2539778.png)
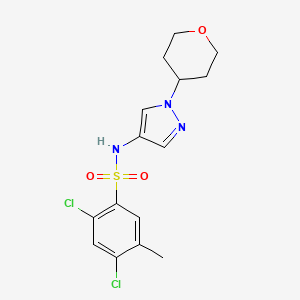
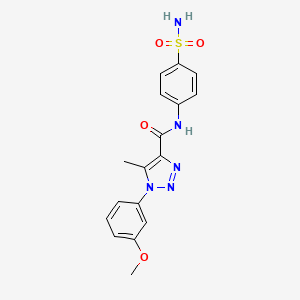
![N-(3,3-diphenylpropyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2539782.png)


